

306-N16B discovery and development timeline

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An In-depth Technical Guide to the Discovery and Development of the **306-N16B** Lipid Nanoparticle Core for mRNA Delivery

Introduction

The field of mRNA therapeutics has been significantly advanced by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform, exemplified by their use in COVID-19 vaccines. A key challenge in the broader application of mRNA therapies is achieving tissue-specific delivery. The ionizable lipid **306-N16B** represents a significant step forward in lung-targeted mRNA delivery. This technical guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, and preclinical validation of **306-N16B**-based LNPs.

Discovery and Development Timeline

The development of **306-N16B** arose from a systematic screening approach aimed at understanding how the chemical structure of ionizable lipids influences the in vivo targeting of LNPs. Researchers at Tufts University engineered a library of lipidoids, leading to the identification of the "N-series," which are characterized by an amide bond in their tail structure. This was in contrast to the previously studied "O-series" lipidoids with ester bonds, which predominantly targeted the liver.[1][2]

Key Milestones:

 February 2022: A pivotal study is published in the Proceedings of the National Academy of Sciences detailing the discovery of the "N-series" of lipidoids, including 306-N16B, and their



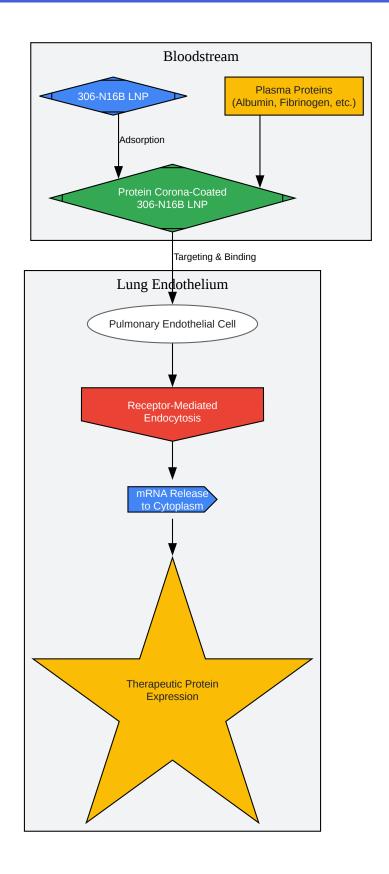
remarkable selectivity for lung tissue.[1][2][3] This publication establishes the foundation for **306-N16B** as a promising candidate for pulmonary mRNA delivery.

- Preclinical Proof-of-Concept: The 2022 study also provides the first preclinical evidence of
 the therapeutic potential of 306-N16B LNPs. The researchers successfully deliver mouse
 tuberous sclerosis complex 2 (Tsc2) mRNA to the lungs of a preclinical model of
 lymphangioleiomyomatosis (LAM), a destructive lung disease, resulting in a reduction of the
 tumor burden.[1][4]
- Further Mechanistic Insights: Subsequent analyses focused on the "protein corona" that
 forms on the surface of LNPs upon entering the bloodstream. It was discovered that the
 protein composition of this corona on 306-N16B LNPs is distinct and likely mediates the
 interaction with lung cells.[1][4]

Mechanism of Action: Lung-Selective Targeting

The prevailing hypothesis for the lung-tropism of **306-N16B** LNPs centers on the formation of a specific protein corona.[1][4] Once intravenously injected, the nanoparticles are coated with plasma proteins. For **306-N16B** LNPs, this corona is enriched with specific proteins, including serum albumin, fibrinogen beta chain, and fibrinogen gamma chain.[1][4] This unique protein signature is believed to facilitate recognition and uptake by cells within the lung, particularly pulmonary endothelial cells.[1]





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Proposed mechanism of lung targeting for 306-N16B LNPs.



Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving **306-N16B** LNPs.

Table 1: In Vivo mRNA Delivery and Genome Editing

Parameter	Value	Model System	Notes
Total RNA Dose (Cas9 mRNA + sgRNA)	1.67 mg/kg	Ai14 transgenic mice	Intravenous tail vein injection.[1][5]
Cas9 Protein Expression	Detected only in the lung	Balb/c mice	Western blot analysis 6 hours post-injection. [1][2]
Gene Editing Location	Primarily in the lungs, with weak signals in the liver	Ai14 transgenic mice	Co-delivery of Cas9 mRNA and sgLoxP.[1] [5]

Table 2: Cellular Tropism in the Lung

Cell Type	Transfection Efficiency	Model System	Notes
Pulmonary Endothelium	33.6%	Not specified	Flow cytometry analysis.[1]
Epithelium	1.5%	Not specified	Flow cytometry analysis.[1]
Macrophages	1.9%	Not specified	Flow cytometry analysis.[1]

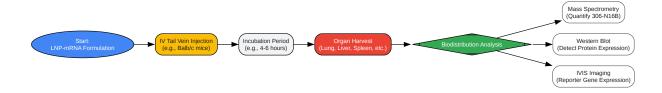
Experimental Protocols and Workflows LNP Formulation and Characterization



306-N16B LNPs are typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid **306-N16B**, a helper lipid (e.g., DOPC), cholesterol, and a PEGylated lipid, are dissolved in an organic solvent (e.g., ethanol). This lipid mixture is rapidly mixed with an aqueous solution containing the mRNA cargo at an acidic pH. The resulting nanoparticles are then dialyzed to remove the organic solvent and raise the pH, leading to stable, mRNA-encapsulated LNPs.

In Vivo Biodistribution Studies

The workflow for assessing the biodistribution of **306-N16B** LNPs and the expression of the delivered mRNA is as follows:



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Workflow for in vivo biodistribution and expression analysis.

Methodologies:

- Mass Spectrometry: To quantify the amount of the lipid 306-N16B in different organs, tissues
 are harvested, and lipids are extracted. The concentration of 306-N16B is then determined
 using liquid chromatography-mass spectrometry (LC-MS).[1]
- Western Blot: To confirm the translation of the delivered mRNA into protein, organ lysates are analyzed by Western blot using antibodies specific to the expressed protein (e.g., Cas9). [1][2]
- In Vivo Imaging System (IVIS): For mRNA encoding reporter proteins like luciferase, bioluminescence imaging of live animals or ex vivo organs can provide a qualitative and



semi-quantitative assessment of protein expression levels and locations.[6]

Cellular Transfection Analysis

To identify the specific cell types within the lung that are transfected by the **306-N16B** LNPs, the following protocol is employed:

- Tissue Processing: Following in vivo delivery of mRNA (e.g., Cre recombinase in a reporter mouse strain), lung tissues are harvested and processed into a single-cell suspension.[1]
- Cell Staining: The cell suspension is stained with fluorescently labeled antibodies that are specific for cell surface markers of different pulmonary cell populations (e.g., endothelial cells, epithelial cells, macrophages).
- Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage
 of each cell type that expresses the reporter protein, indicating successful mRNA delivery
 and translation.[1]

Conclusion and Future Directions

The ionizable lipid **306-N16B** is a key component of a novel LNP system that demonstrates remarkable selectivity for mRNA delivery to the lungs. Preclinical studies have validated its potential for treating genetic lung diseases. While this technology is promising, further research is needed to fully understand the mechanism of targeting and to assess its safety and efficacy in larger animal models before it can be translated into clinical trials.[3] The development of **306-N16B** and the "N-series" of lipidoids represents a significant advancement in the quest for targeted, non-viral gene therapy.

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